Benzo[b]thiophene-2,3-dicarboxaldehyde
Description
Benzo[b]thiophene-2,3-dicarboxaldehyde (CAS: N/A; PubChem CID: 227328) is a heteroaromatic dialdehyde featuring a fused benzene-thiophene ring system with aldehyde groups at the 2- and 3-positions. This compound serves as a versatile precursor in organic synthesis, particularly in annulation reactions to generate functionalized heterocycles such as benzo[b]thiophene-5,6-dicarboximides. Its reactivity stems from the electron-deficient thiophene core and the electrophilic aldehyde groups, enabling applications in photophysical materials, bioconjugation tools, and coordination chemistry.
Properties
Molecular Formula |
C10H6O2S |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
1-benzothiophene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C10H6O2S/c11-5-8-7-3-1-2-4-9(7)13-10(8)6-12/h1-6H |
InChI Key |
VTZUYVQTGCJXFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[b]thiophene-2,3-dicarboxaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-3-formylthiophene with a suitable base can lead to the formation of 1-benzothiophene-2,3-dicarbaldehyde . Another method involves the use of aryne intermediates, where alkynyl sulfides react with o-silylaryl triflates in a one-step intermolecular manner .
Industrial Production Methods: Industrial production of 1-benzothiophene-2,3-dicarbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophene-2,3-dicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: 1-Benzothiophene-2,3-dicarboxylic acid.
Reduction: 1-Benzothiophene-2,3-dimethanol.
Substitution: Halogenated benzothiophene derivatives.
Scientific Research Applications
Benzo[b]thiophene-2,3-dicarboxaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-benzothiophene-2,3-dicarbaldehyde exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Functional Isomers
Analogous Thiophene Derivatives
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